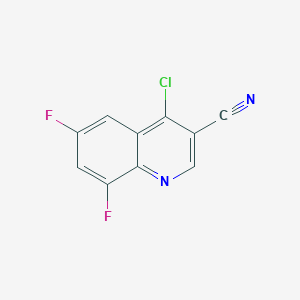

4-Chloro-6,8-difluoroquinoline-3-carbonitrile

Description

4-Chloro-6,8-difluoroquinoline-3-carbonitrile is a halogenated quinoline derivative featuring a carbonitrile group at position 3 and chloro/fluoro substituents at positions 4, 6, and 6. The quinoline core is known for its role in pharmaceuticals, agrochemicals, and materials science, with halogen and nitrile groups enhancing reactivity and binding affinity .

Properties

IUPAC Name |

4-chloro-6,8-difluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(9)1-6(12)2-8(10)13/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMVDEBNHCJNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250363 | |

| Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936498-00-9 | |

| Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936498-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,8-difluoroquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,8-difluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6,8-difluoroquinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) for drug development.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-difluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

- Halogen Variants: 4-Chloroquinoline-8-carbonitrile (Similarity: 1.00): Shares the chloro and nitrile groups but lacks fluorine at positions 6 and 7. 4-Chloro-6,8-dimethylquinoline-3-carbonitrile (Similarity: 0.92): Methyl groups at positions 6 and 8 increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the fluoro-substituted compound .

- Fluorine vs. Other Halogens: Fluorine’s high electronegativity in 4-Chloro-6,8-difluoroquinoline-3-carbonitrile enhances dipole interactions and metabolic stability compared to bromo analogs like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde.

Photophysical and Electronic Properties

Triarylquinoline derivatives () exhibit tunable fluorescence based on substituents. The difluoro and nitrile groups in the target compound may redshift absorption/emission spectra compared to methoxy or methyl analogs due to stronger electron-withdrawing effects .

Structural Analogs and Similarity Scores

| Compound Name | Similarity Score | Key Substituents | Potential Impact |

|---|---|---|---|

| 4-Chloroquinoline-8-carbonitrile | 1.00 | Cl (C4), CN (C3) | Reduced polarity vs. difluoro analog |

| 7-Chloroquinoline-3-carbonitrile | 0.95 | Cl (C7), CN (C3) | Altered steric hindrance at C7 |

| 4-Chloro-3-methylquinoline-8-carbonitrile | 0.94 | Cl (C4), CN (C3), CH3 (C8) | Increased hydrophobicity |

| 4-Chloro-6,8-dimethylquinoline-3-carbonitrile | 0.92 | Cl (C4), CN (C3), CH3 (C6, C8) | Enhanced lipophilicity, reduced reactivity |

Data sourced from structural similarity analyses

Biological Activity

4-Chloro-6,8-difluoroquinoline-3-carbonitrile (CAS No. 936498-00-9) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both chlorine and fluorine atoms on the quinoline ring, suggests potential biological activity, particularly as a pharmaceutical intermediate and in drug development.

- Molecular Formula : C10H3ClF2N2

- Molecular Weight : 224.59 g/mol

- Structure : The compound features a quinoline core with a cyano group and halogen substituents which significantly influence its reactivity and biological properties.

The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, compounds in the quinoline family often exhibit interactions with various biological pathways, including:

- Inhibition of DNA gyrase : Similar to fluoroquinolones, which target bacterial DNA replication.

- Antimicrobial activity : Potential use as an antibacterial or antifungal agent.

Pharmacological Activity

Research into the pharmacological properties of this compound indicates several areas of interest:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The introduction of halogen atoms can enhance the lipophilicity and bioavailability of the molecule, potentially leading to increased efficacy against microbial pathogens.

Cytotoxicity Studies

A study examining similar fluoroquinolone derivatives indicated that structural modifications can impact cytotoxicity levels. Although specific data on this compound is limited, it is hypothesized that its chemical structure may confer varying degrees of cytotoxic effects on human cell lines.

Case Studies

- Fluoroquinolone Derivatives : Research has shown that fluoroquinolone derivatives exhibit varying degrees of antibacterial activity and cytotoxicity based on their substituents. For instance, compounds with methoxy or additional halogen groups have been noted to stabilize against UV degradation while maintaining antibacterial efficacy .

- Synthesis and Biological Evaluation : In a study focused on synthesizing quinoline derivatives, compounds structurally related to this compound were evaluated for their ability to inhibit bacterial growth. Results indicated promising activity against Gram-positive bacteria .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially Active | Moderate | DNA gyrase inhibition |

| Fluoroquinolone A | Active | Low | DNA gyrase inhibition |

| Fluoroquinolone B | Highly Active | High | DNA gyrase inhibition & topoisomerase IV inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.